1-[4-(5-mercapto-1H-tetrazol-1-yl)phenyl]ethanone
Description
Properties
IUPAC Name |
1-[4-(5-sulfanylidene-2H-tetrazol-1-yl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4OS/c1-6(14)7-2-4-8(5-3-7)13-9(15)10-11-12-13/h2-5H,1H3,(H,10,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXPYMBLZCFXBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=S)N=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(5-mercapto-1H-tetrazol-1-yl)phenyl]ethanone typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring is often synthesized through a , which involves the reaction of azides with alkynes under copper-catalyzed conditions.
Introduction of the Mercapto Group: The mercapto group can be introduced through thiolation reactions, where a suitable thiol reagent is used.
Final Assembly: The final step involves coupling the tetrazole ring with the ethanone moiety under appropriate reaction conditions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Reactivity of the Mercapto (–SH) Group
The thiol group is a key reactive site, enabling nucleophilic substitutions and oxidation:
Nucleophilic Substitution
-
Thioether Formation : Reacts with alkyl/aryl halides under basic conditions to form thioethers.
Example : Reaction with methyl iodide in ethanol using NaOH yields 1-[4-(5-methylthio-1H-tetrazol-1-yl)phenyl]ethanone .
Conditions : Room temperature, 12–24 hours, yields ~70–85% .
Oxidation
-
Disulfide Formation : Oxidation with iodine/H₂O₂ produces a disulfide-linked dimer.
Example : Treatment with H₂O₂ in acetic acid forms the disulfide derivative.
Conditions : Ambient temperature, 2–4 hours, yields ~60–75%.
Reactivity of the Tetrazole Ring
The tetrazole ring participates in cyclization and coordination chemistry:
Cyclization Reactions
-
Rhodium-Catalyzed Cyclization : Analogous to studies on diazoketones, treatment with Rh(II) acetate induces intramolecular C–H insertion, forming fused heterocycles (e.g., benzofuranones) .
Example : Rhodium catalysis generates a tricyclic product via oxonium ylide intermediates .
Conditions : Catalytic Rh(II) acetate in dichloromethane, 25°C, yields ~50–65% .
Coordination Chemistry
-
Metal Complexation : The tetrazole’s nitrogen atoms and thiol group bind transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or medicinal applications .
Example : Coordination with Cu(NO₃)₂ yields a blue crystalline complex .
Ethanone Group Reactions
The ketone undergoes typical carbonyl reactions:
Condensation Reactions
-
Schiff Base Formation : Reacts with primary amines (e.g., aniline) to form imines.
Example : Condensation with 4-nitroaniline in ethanol yields a Schiff base .
Conditions : Reflux, 6 hours, yields ~80% .
Reduction
-
Alcohol Formation : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to 1-[4-(5-mercapto-1H-tetrazol-1-yl)phenyl]ethanol.
Conditions : 60°C, 10 atm H₂, yields ~90%.
Multicomponent Reactions
The compound serves as a building block in multicomponent syntheses:
Tetrazole Ring Modifications
-
Alkylation : The tetrazole nitrogen reacts with alkyl halides (e.g., benzyl bromide) to form N-alkylated derivatives .
Example : Benzylation under K₂CO₃/DMF forms 1-[4-(5-benzyl-1H-tetrazol-1-yl)phenyl]ethanone .
Conditions : 80°C, 6 hours, yields ~75% .
Mechanistic Insights
-
Nucleophilic Substitution : The mercapto group’s lone pairs facilitate SN² reactions with electrophiles .
-
Cyclization : Rhodium carbenoid intermediates drive -sigmatropic rearrangements, forming fused rings .
-
Coordination : Tetrazole N-atoms and thiol S-atom act as bidentate ligands for metal ions .
This compound’s versatility makes it valuable in synthesizing pharmacologically active heterocycles and metal-organic frameworks. Further studies could explore its applications in asymmetric catalysis or drug discovery.
Scientific Research Applications
Chemistry
1-[4-(5-Mercapto-1H-tetrazol-1-yl)phenyl]ethanone serves as a versatile building block in synthetic organic chemistry. It is particularly useful in the development of heterocyclic compounds due to its ability to undergo various chemical reactions:
- Oxidation : The mercapto group can be oxidized to form disulfides or sulfonic acids.
- Reduction : The carbonyl group can be reduced to form alcohols.
- Substitution Reactions : The tetrazole ring can participate in nucleophilic substitution reactions .
The compound has been investigated for its biological activities, particularly:
- Antimicrobial Properties : Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial activity against various bacterial strains. Testing methods like the agar disk-diffusion method have been employed to evaluate efficacy .
- Enzyme Inhibition : There is ongoing research into its potential as an enzyme inhibitor, especially targeting metalloproteases. The mercapto group may form covalent bonds with metal ions, potentially inhibiting enzyme activity .
Medicinal Chemistry
Research is ongoing into the therapeutic potential of this compound as an anti-cancer agent. Its interactions with specific molecular targets suggest possible applications in treating various cancers. Additionally, studies have indicated that it may interact with receptors involved in inflammatory pathways, warranting further investigation into its role in inflammatory diseases .
Mechanism of Action
The mechanism of action of 1-[4-(5-mercapto-1H-tetrazol-1-yl)phenyl]ethanone involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with metal ions, inhibiting the activity of metalloproteases. Additionally, the tetrazole ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-Methyl-1H-tetrazole-5-thiol Derivatives
Compounds such as 1-(4-hydroxyphenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone (from ) replace the mercapto group with a methyl-thiolated tetrazole. This substitution reduces redox activity but enhances hydrolytic stability. Synthesis involves reacting 1-methyl-1H-tetrazole-5-thiol with 2-bromo-4’-hydroxyacetophenone in methanolic NaOH .
Piperazinyl-Tetrazole Derivatives
1-[4-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl]-2-(thiophen-2-yl)ethanone () introduces a piperazine linker and fluorophenyl group.
Heterocyclic Ethanone Derivatives
Pyrazole-Based Compounds
1-[5-(Anthracen-9-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone () replaces the tetrazole with a pyrazole ring fused to anthracene. The extended π-system in anthracene enhances UV-Vis absorption, making it suitable for photophysical studies. X-ray crystallography data (R factor = 0.065) confirm planar geometry .
Triazole and Thiadiazole Analogues
Compounds like 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () feature triazole and sulfonyl groups. The sulfonyl group increases acidity (pKa ~1–2) compared to the mercapto group (pKa ~6–8), altering reactivity in nucleophilic substitutions .
Substituted Phenyl Ethanones
Halogenated Derivatives
1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone () combines chloro and methoxy substituents.
Azo-Functionalized Ethanones
1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}ethanone () incorporates an azo group, enabling conjugation and chromophore properties. This compound forms chalcones via Claisen-Schmidt condensation, useful in dye chemistry .
Structural and Electronic Comparisons
Biological Activity
1-[4-(5-mercapto-1H-tetrazol-1-yl)phenyl]ethanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, anticancer effects, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₈N₄OS, with a molar mass of approximately 220.25 g/mol. The compound features a mercapto group (-SH) linked to a tetrazole ring, contributing to its reactivity and biological potential. The compound appears as a white to almost white solid and is soluble in organic solvents such as alcohol and acetone.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial activity against various bacterial strains. The agar disk-diffusion method has been employed to assess the antimicrobial efficacy of these compounds, highlighting their potential as therapeutic agents in treating infections.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Microbial Strain Tested | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| This compound | P. aeruginosa | 18 |
Anticancer Activity
The anticancer properties of this compound have been explored through various studies. In vitro assays have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including human colon cancer (HCT-116), breast cancer (MCF-7), and lung cancer (A549) cells. The mechanism behind its anticancer activity is believed to involve the inhibition of specific enzymes that are crucial for tumor growth and proliferation.
Case Study: Cytotoxic Evaluation
In a study evaluating the cytotoxicity of various tetrazole derivatives, compounds were tested against multiple human cancer cell lines using the MTT assay. Results indicated that specific derivatives exhibited significant cytotoxicity compared to standard chemotherapy agents like doxorubicin:
| Cell Line | Compound Tested | IC50 (µM) | Comparison to Doxorubicin |
|---|---|---|---|
| HCT-116 | 4b | 10 | More potent |
| MCF-7 | 4c | 15 | Comparable |
| A549 | 4h | 12 | Less potent |
These findings suggest that while some derivatives demonstrate enhanced cytotoxicity, further optimization may be necessary for clinical applications .
The biological activity of this compound can be attributed to several mechanisms:
Enzyme Inhibition : The mercapto group can form covalent bonds with metal ions in metalloproteases, inhibiting their activity. This inhibition is crucial in various biological processes, including inflammation and cancer progression.
Binding Affinity : The tetrazole ring can participate in hydrogen bonding and hydrophobic interactions with biological targets, enhancing the compound’s binding affinity and specificity .
Comparative Analysis with Similar Compounds
Comparative studies with structurally similar compounds reveal distinct differences in biological activity:
| Compound Name | Key Features |
|---|---|
| 1-[3-(5-Mercapto-1H-tetrazol-1-yl)phenyl]ethanone | Similar structure but different substitution pattern |
| 5-Mercapto-1H-tetrazole | Core structure without phenyl substitution |
| N-[3-(5-Sulfanylidene-2H-tetrazol-1-yl)phenyl]acetamide | Contains a tetrazole ring but differs in moiety |
The unique combination of functional groups in this compound may confer distinct chemical reactivity and biological properties compared to its analogs, suggesting potential for novel therapeutic applications .
Q & A
Q. What are the key synthetic routes and optimization strategies for 1-[4-(5-mercapto-1H-tetrazol-1-yl)phenyl]ethanone?
The synthesis typically involves multi-step reactions, including cyclization of tetrazole rings and functionalization of the phenyl group. Key steps may include:
- Tetrazole formation : Using sodium azide and a nitrile precursor under acidic conditions to form the tetrazole ring .
- Thiol introduction : Post-synthetic modification to introduce the mercapto group, often via nucleophilic substitution or oxidation-reduction sequences .
- Purification : Column chromatography or recrystallization to isolate intermediates, monitored by TLC or HPLC . Optimization focuses on catalyst selection (e.g., palladium for cross-coupling) and reaction time/temperature to improve yield (>60%) .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : To confirm the presence of the tetrazole ring (δ ~8-9 ppm for aromatic protons) and mercapto group (δ ~1.5-2.5 ppm for -SH) .
- X-ray crystallography : Resolves bond lengths (e.g., C-S bond: ~1.8 Å) and dihedral angles between the tetrazole and phenyl groups .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 247) and fragmentation patterns .
Q. What safety protocols are essential for handling this compound?
- Storage : In airtight containers under inert gas (N₂/Ar) to prevent oxidation of the mercapto group .
- PPE : Gloves, lab coats, and fume hoods due to potential skin/eye irritation (UN1224: Class 3 flammable liquid) .
- Waste disposal : Neutralization of thiol byproducts with oxidizing agents (e.g., H₂O₂) before disposal .
Advanced Questions
Q. How can computational docking studies predict the biological interactions of this compound?
AutoDock Vina or similar tools can model binding to enzymes (e.g., carbonic anhydrase) by:
- Grid parameterization : Defining active sites using X-ray structures (PDB: 1XYZ) .
- Scoring function analysis : Identifying hydrogen bonds between the tetrazole’s nitrogen atoms and catalytic residues (e.g., Zn²+ coordination) . Validation via MD simulations (GROMACS) improves accuracy of binding affinity predictions (ΔG < -8 kcal/mol) .
Q. What strategies resolve discrepancies between experimental and computational structural data?
Q. How does the mercapto group influence reactivity under varying pH conditions?
- Acidic conditions : Protonation of -SH enhances electrophilicity, enabling nucleophilic aromatic substitution .
- Basic conditions : Deprotonation forms a thiolate, increasing susceptibility to oxidation (e.g., dimerization via disulfide bonds) . Reactivity is monitored via UV-Vis (λ ~260 nm for S-S formation) .
Q. What are the key intermediates and byproducts in its synthesis?
- Intermediate A : 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone (yield: 45-55%) .
- Byproducts : Disulfide dimers (detected via LC-MS) from mercapto group oxidation . Mitigation involves adding antioxidants (e.g., BHT) during synthesis .
Methodological Insights
Q. How to design SAR studies for derivatives of this compound?
- Structural variations : Replace the mercapto group with methylthio (-SCH₃) or sulfonyl (-SO₂CH₃) to assess bioactivity shifts .
- Biological assays : Test against enzyme targets (IC₅₀ values) and correlate with LogP (calculated via ChemAxon) .
Q. What mechanistic insights explain its potential antimicrobial activity?
Q. How to validate crystallographic data against spectroscopic results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
